

Application Notes and Protocols for TES-991 in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TES-991

Cat. No.: B15561998

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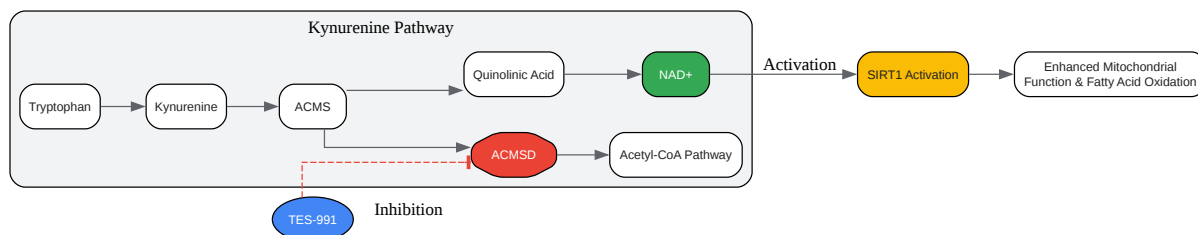
For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-991 is a potent and selective small molecule inhibitor of α -Amino- β -carboxymuconate- ϵ -semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD⁺ synthesis pathway.[1][2] Inhibition of ACMSD by **TES-991** has been shown to increase intracellular NAD⁺ levels, subsequently activating the NAD⁺-dependent deacetylase SIRT1.[3] This mechanism holds significant therapeutic potential for metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD), by enhancing mitochondrial function and reducing hepatic steatosis.[3] These application notes provide detailed protocols for the use of **TES-991** in primary human hepatocytes to investigate its effects on cellular metabolism and function.

Mechanism of Action

TES-991 selectively inhibits ACMSD, which stands at a critical branch point in the kynurenine pathway of tryptophan metabolism.[4] By blocking the degradation of α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS), **TES-991** effectively shunts the metabolic flux towards the synthesis of quinolinic acid, a precursor for de novo NAD⁺ biosynthesis. The resulting increase in cellular NAD⁺ levels enhances the activity of sirtuins, particularly SIRT1, which plays a crucial role in regulating mitochondrial biogenesis, fatty acid oxidation, and cellular stress response.[3]



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Figure 1: TES-991 inhibits ACMSD, increasing NAD⁺ synthesis and activating SIRT1.

Data Presentation

The following tables summarize quantitative data on the effects of **TES-991**, primarily from studies on mouse primary hepatocytes, which can serve as a reference for designing experiments with primary human hepatocytes.

Table 1: Dose-Dependent Effect of **TES-991** on NAD⁺ Levels in Primary Mouse Hepatocytes

TES-991 Concentration	Treatment Duration	Fold Change in NAD ⁺ Levels (vs. Vehicle)
100 nM	24 hours	~1.5
500 nM	24 hours	~2.0
1 μ M	24 hours	~2.2

Data adapted from studies on mouse primary hepatocytes and may vary in human hepatocytes.[3]

Table 2: Effect of **TES-991** on SIRT1 Activity and Mitochondrial Function in Primary Mouse Hepatocytes

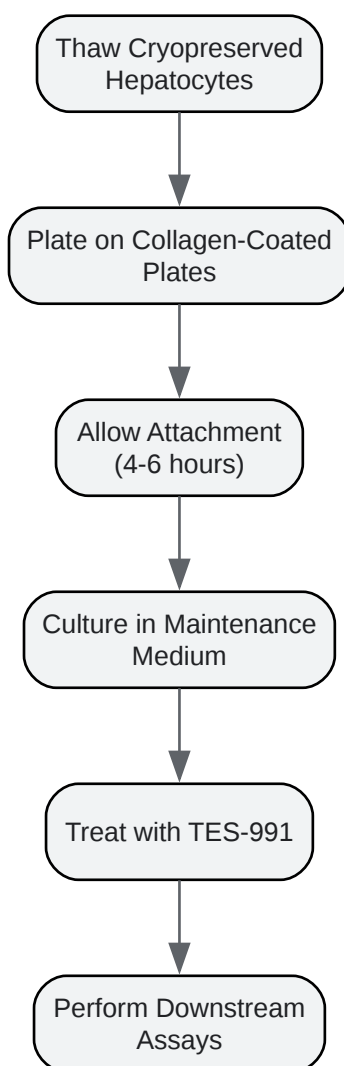
Treatment	SIRT1 Activity (Fold Change vs. Vehicle)	Basal Oxygen Consumption Rate (OCR) (% Increase vs. Vehicle)	Maximal Oxygen Consumption Rate (OCR) (% Increase vs. Vehicle)
TES-991 (500 nM)	~1.5	~20%	~25%

Data adapted from studies on mouse primary hepatocytes and may require optimization for human hepatocytes.[\[1\]](#)

Experimental Protocols

General Culture of Primary Human Hepatocytes

Primary human hepatocytes are a sensitive cell type and require careful handling. It is recommended to use commercially available cryopreserved primary human hepatocytes and follow the supplier's specific instructions for thawing and plating.[\[5\]](#)



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Figure 2: General workflow for culturing and treating primary human hepatocytes.

Materials:

- Cryopreserved primary human hepatocytes
- Hepatocyte thawing medium (provided by supplier)
- Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
- Hepatocyte maintenance medium
- Collagen I-coated cell culture plates

- **TES-991** (stock solution in DMSO)

Protocol:

- Pre-warm thawing and plating media to 37°C.
- Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.
- Transfer the cells to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes.
- Gently resuspend the cell pellet in plating medium.
- Seed the cells onto collagen I-coated plates at the desired density.
- Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO₂.
- After attachment, replace the plating medium with fresh maintenance medium.
- The following day, treat the cells with the desired concentrations of **TES-991**. Prepare dilutions from a concentrated stock in DMSO, ensuring the final DMSO concentration in the culture medium is consistent across all conditions and typically below 0.1%.

Measurement of Intracellular NAD⁺ Levels

Objective: To quantify the dose-dependent effect of **TES-991** on intracellular NAD⁺ concentrations.

Materials:

- Primary human hepatocytes cultured in 96-well plates
- **TES-991**
- Commercially available NAD/NADH assay kit (colorimetric or fluorometric)
- Phosphate-buffered saline (PBS)
- Lysis buffer (provided with the kit)

Protocol:

- Seed and culture primary human hepatocytes in a 96-well plate as described above.
- Treat the cells with a range of **TES-991** concentrations (e.g., 10 nM to 10 μ M) and a vehicle control (DMSO) for 24 hours.
- After incubation, wash the cells once with PBS.
- Lyse the cells using the lysis buffer provided in the NAD/NADH assay kit.
- Follow the manufacturer's instructions for the assay, which typically involves adding a reaction mixture and measuring the absorbance or fluorescence.
- Calculate the NAD⁺ concentration based on a standard curve and normalize to the protein concentration of each well.

SIRT1 Activity Assay

Objective: To determine the effect of **TES-991** on the enzymatic activity of SIRT1.

Materials:

- Primary human hepatocytes cultured in 6-well plates
- **TES-991** (e.g., 500 nM)
- Nuclear extraction kit
- Commercially available SIRT1 activity assay kit (fluorometric)
- BCA protein assay kit

Protocol:

- Culture and treat primary human hepatocytes with **TES-991** or vehicle for 24 hours.
- Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.

- Determine the protein concentration of the nuclear extracts using a BCA assay.
- Perform the SIRT1 activity assay using a commercial kit, which typically involves incubating the nuclear extract with a fluorogenic acetylated peptide substrate and NAD⁺.
- Measure the fluorescence at the appropriate excitation and emission wavelengths.
- Express SIRT1 activity as relative fluorescence units per microgram of protein.

Assessment of Mitochondrial Function (Oxygen Consumption Rate)

Objective: To evaluate the impact of **TES-991** on mitochondrial respiration.

Materials:

- Primary human hepatocytes cultured in a Seahorse XF cell culture microplate
- **TES-991**
- Seahorse XF Analyzer
- Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
- Assay medium (e.g., serum-free, low-buffer medium)

Protocol:

- Seed and culture primary human hepatocytes in a Seahorse XF microplate.
- Treat the cells with **TES-991** or vehicle for 24 hours.
- Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.
- Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions. This involves sequential injections of:

- Oligomycin (to inhibit ATP synthase)
- FCCP (an uncoupling agent to induce maximal respiration)
- Rotenone and antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration).
- The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time.
- Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Lipid Accumulation Assay (Oil Red O Staining)

Objective: To visualize and quantify the effect of **TES-991** on lipid accumulation in a model of hepatic steatosis.

Materials:

- Primary human hepatocytes cultured in 24-well plates
- **TES-991**
- Fatty acid solution (e.g., a mixture of oleate and palmitate) to induce lipid accumulation
- PBS
- 10% formalin
- Oil Red O staining solution
- 60% isopropanol
- 100% isopropanol

Protocol:

- Culture primary human hepatocytes in 24-well plates.

- To induce steatosis, treat the cells with a fatty acid solution for 24-48 hours. Co-treat a subset of wells with **TES-991** at various concentrations.
- After treatment, wash the cells with PBS and fix with 10% formalin for at least 30 minutes.
- Wash the cells with water and then with 60% isopropanol.
- Stain the cells with Oil Red O solution for 20-30 minutes.
- Wash the cells with 60% isopropanol and then with water to remove excess stain.
- Visualize the lipid droplets under a microscope.
- For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes.
- Transfer the isopropanol to a 96-well plate and measure the absorbance at approximately 500 nm.

Troubleshooting

- **Low Cell Viability:** Primary hepatocytes are sensitive. Ensure gentle handling during thawing and plating. Use high-quality, pre-tested lots of cells and reagents.
- **High Variability in Results:** Batch-to-batch variation in primary human hepatocytes is common. Use cells from the same donor for a set of experiments to minimize variability. Include appropriate positive and negative controls.
- **TES-991 Precipitation:** Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions.

Conclusion

TES-991 presents a promising therapeutic strategy for metabolic liver diseases by targeting the de novo NAD⁺ synthesis pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of **TES-991** on primary human hepatocytes, enabling a deeper understanding of its mechanism of action and potential clinical

applications. It is crucial to adapt and optimize these protocols for the specific experimental setup and source of primary human hepatocytes.

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- To cite this document: BenchChem. [Application Notes and Protocols for TES-991 in Primary Human Hepatocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561998#using-tes-991-in-primary-human-hepatocytes]

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